(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a combination of functional groups, including an imidazole ring, a benzyloxycarbonyl-protected amino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.
Amide Bond Formation: The protected amino acid is coupled with the imidazole-containing intermediate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The benzyloxycarbonyl group is removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it serves as a tool for studying enzyme-substrate interactions, particularly those involving imidazole-containing compounds.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-methoxyphenyl)propanoic acid
- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-chlorophenyl)propanoic acid
Uniqueness
The uniqueness of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the hydroxyphenyl group provides additional sites for modification and interaction compared to its methoxy or chlorophenyl analogs.
Properties
Molecular Formula |
C23H24N4O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 |
InChI Key |
QHPSWBYUIKSQHA-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.